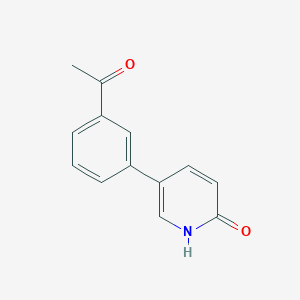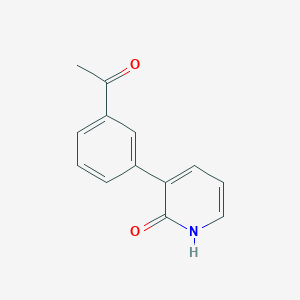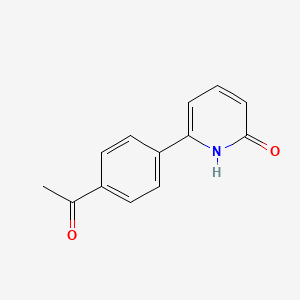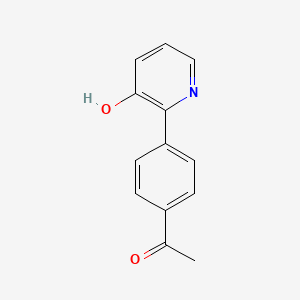
4-(4-Acetylphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylphenyl)-2-hydroxypyridine (4-AP-2-HP) is a small molecule that has been extensively studied in the fields of scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 119-120°C and a molecular weight of 214.2 g/mol. 4-AP-2-HP has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been used in the development of new drugs and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the molecule works by inhibiting the activity of certain enzymes, such as cyclo-oxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. In addition, 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been found to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been found to reduce the risk of cardiovascular disease and stroke. It has also been found to reduce inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use. 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has a low solubility in water and is not very soluble in organic solvents. In addition, it can be toxic at high concentrations.
Direcciones Futuras
The potential applications of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% are vast and the possibilities for future research are exciting. Some potential future directions include the development of new drugs and treatments for various diseases, the exploration of its potential anti-cancer activities, and the study of its potential to reduce inflammation and oxidative stress in the body. In addition, further research is needed to better understand the exact mechanism of action of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% and its potential side effects.
Métodos De Síntesis
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 4-acetylphenol and 2-hydroxy-pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1 atm. The product is then purified by recrystallization or column chromatography. Other methods for synthesis of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% include the reaction of 4-acetylphenol with 2-amino-pyridine or the reaction of 4-acetylphenol with 2-chloro-pyridine.
Aplicaciones Científicas De Investigación
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been studied extensively in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has been studied for its potential to inhibit the growth of certain cancer cell lines, including breast, lung, and prostate cancer. In addition, 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been studied for its potential to reduce the risk of cardiovascular disease and stroke. It has also been studied for its potential to reduce inflammation and oxidative stress in the body.
Propiedades
IUPAC Name |
4-(4-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)12-6-7-14-13(16)8-12/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRLWJJIFSBEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682741 |
Source


|
| Record name | 4-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-hydroxypyridine | |
CAS RN |
1261957-00-9 |
Source


|
| Record name | 4-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














